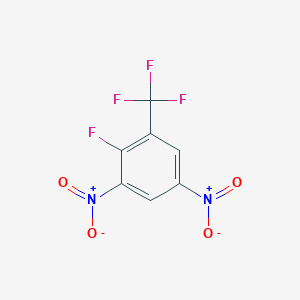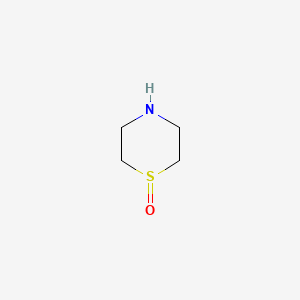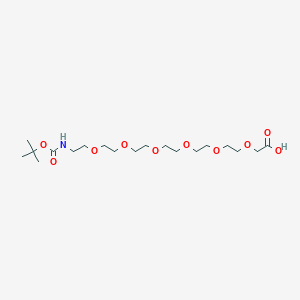
Boc-NH-PEG6-CH2COOH
Overview
Description
Boc-NH-PEG6-CH2COOH is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs .
Synthesis Analysis
This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular formula of this compound is C19H37NO10 . Its molecular weight is 439.498 .Chemical Reactions Analysis
This compound features a carboxylic acid at one end and a Boc-protected amino group at the other, which can be deprotected with mildly acidic conditions .Physical And Chemical Properties Analysis
The density of this compound is 1.1±0.1 g/cm3 . Its boiling point is 557.7±50.0 °C at 760 mmHg . The flash point is 291.1±30.1 °C .Scientific Research Applications
Biomedical Applications and Drug Delivery
Boc-NH-PEG6-CH2COOH, a derivative of polyethylene glycol (PEG), is utilized extensively in biomedical research due to its unique properties. The conjugation of PEG to biomolecules, known as PEGylation, enhances the biopharmaceutical properties of drugs, such as increased stability, resistance to proteolytic inactivation, reduced immunogenicity, prolonged circulatory life, and low toxicity. This modification improves the delivery and efficacy of proteins and peptides in drug delivery systems. PEGylated nanoparticles, for example, exhibit increased resistance to absorption by serum protein and uptake by macrophages, leading to higher accumulation in tumor tissue. This property enhances the antitumor efficacy of the carried drug (Jain & Jain, 2008). Similarly, PEGylation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles significantly extends the half-life of protein and peptide drugs and alters their biodistribution in the body, offering a promising approach for drug delivery (Li et al., 2001).
Polymerization and Material Science
This compound, as a derivative of PEG, plays a crucial role in the polymerization of ethylene oxide, propylene oxide, and other alkylene oxides. Recent developments in this field focus on metal-free methods for epoxide polymerization, such as the use of organocatalysts like N-heterocyclic carbenes (NHCs) and N-heterocyclic olefins (NHOs). This leads to the creation of multifunctional linear PEG structures and complex branched, hyperbranched, and dendrimer-like polyethers. Such advances have significant implications for biocompatible materials and drug delivery systems (Herzberger et al., 2016).
Nanotechnology and Therapeutics
The incorporation of this compound into nanomaterials, such as boron nitride nanoparticles, has been investigated for their potential in biomedical applications like drug delivery and therapy. The synthesis of highly soluble BN nanoparticles coated by PEG (BN-PEG) with a smaller size (~10 nm) indicates that these nanoparticles mainly accumulate in the liver, lung, and spleen, with less uptake by the brain. However, the pathological changes induced by BN-PEG can be observed in the liver, lung, spleen, and heart, highlighting the need for careful evaluation of biodistribution and toxicity in the development of nanomedical applications (Liu et al., 2015).
Mechanism of Action
Target of Action
Boc-NH-PEG6-CH2COOH, also known as t-Boc-N-amido-PEG6-CH2CO2H, is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins . E3 ubiquitin ligases play a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . By binding to both the E3 ubiquitin ligase and the target protein, this compound facilitates the transfer of ubiquitin to the target protein, marking it for degradation . This selective degradation of target proteins is the primary mode of action of PROTACs .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, thereby regulating protein levels within cells . The downstream effects of this pathway include the regulation of various cellular processes such as cell cycle progression, transcription, and DNA repair .
Pharmacokinetics
As a protac linker, it is designed to enhance the solubility and bioavailability of protacs . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on the specific PROTACs synthesized using this linker.
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins . This can lead to the modulation of cellular processes regulated by these proteins, potentially providing a therapeutic effect .
Action Environment
The action of this compound, like other PROTAC linkers, is influenced by various environmental factors within cells. These factors include the presence and concentration of the target protein and E3 ubiquitin ligase, the pH of the cellular environment, and the presence of other interacting proteins . These factors can influence the compound’s action, efficacy, and stability.
Future Directions
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO10/c1-19(2,3)30-18(23)20-4-5-24-6-7-25-8-9-26-10-11-27-12-13-28-14-15-29-16-17(21)22/h4-16H2,1-3H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCDWMFMVAYYED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37NO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl (41R,12S,13AR)-13A-ethyl-12-hydroxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate](/img/structure/B3133447.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid](/img/structure/B3133453.png)

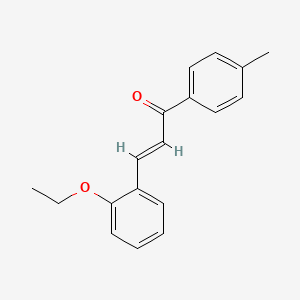
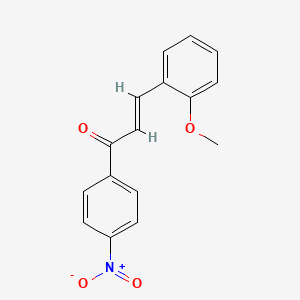
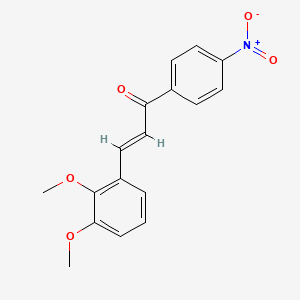
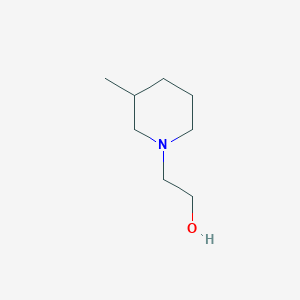
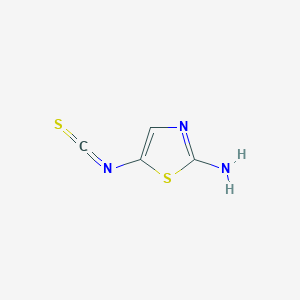


![3-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3133501.png)
